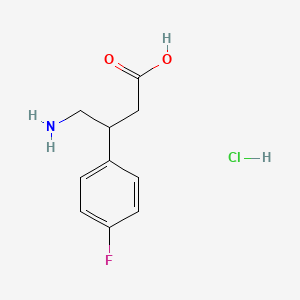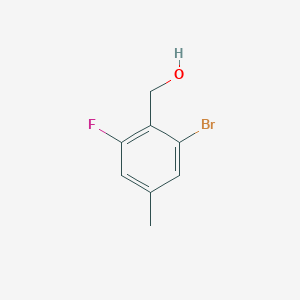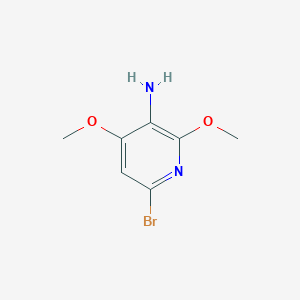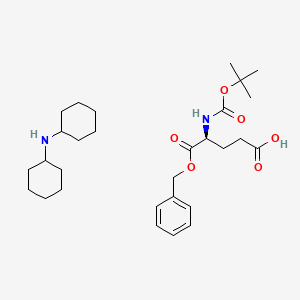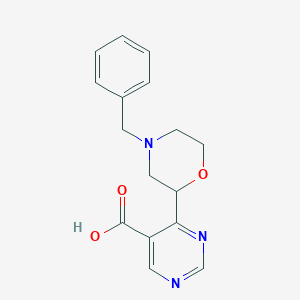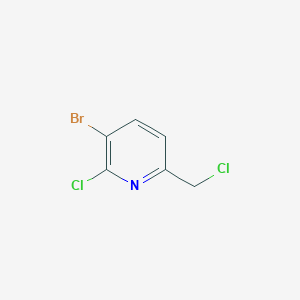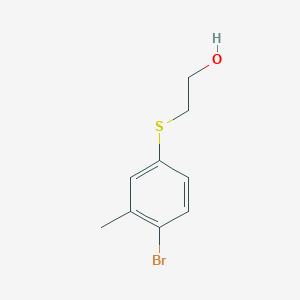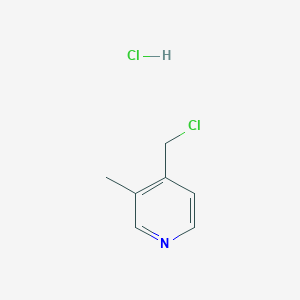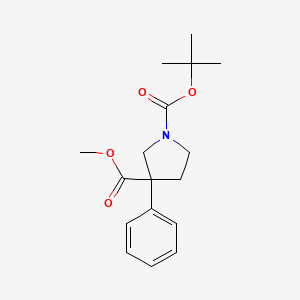![molecular formula C11H12O B1383250 3-(Bicyclo[1.1.1]pentan-1-yl)phenol CAS No. 1823934-89-9](/img/structure/B1383250.png)
3-(Bicyclo[1.1.1]pentan-1-yl)phenol
Descripción general
Descripción
“3-(Bicyclo[1.1.1]pentan-1-yl)phenol” is a compound that contains a bicyclo[1.1.1]pentane (BCP) motif . The BCP motif has been demonstrated to be bioisosteres of the phenyl ring . It is used as a precursor in the synthesis of a potent quinolone antibacterial agent .
Synthesis Analysis
The synthesis of BCP derivatives often involves a cooperative N-heterocyclic carbene (NHC) and iridium dual-catalyzed three-component reaction . Another strategy involves azidoheteroarylation of [1.1.1]propellane .Molecular Structure Analysis
The molecular structure of BCP derivatives consists of three rings of four carbon atoms each . It is a highly strained molecule .Chemical Reactions Analysis
BCP derivatives can undergo direct C–H insertion without losing the integrity of their carbocyclic framework . A practical general reaction that gives BCPs on mg- to kg-quantities using just light has been reported .Physical And Chemical Properties Analysis
BCP derivatives add three-dimensional character and saturation to compounds . Increasing the fraction of sp3-hybridised carbon atoms in a drug molecule has been found to make a lead oral drug compound “more developable” and correlates positively with clinical success .Aplicaciones Científicas De Investigación
Synthesis and Biological Applications
3-(Bicyclo[1.1.1]pentan-1-yl)phenol and its derivatives have been a subject of interest in contemporary medicinal chemistry due to their potential use as bioisosteres and their utility in drug design. Thirumoorthi and Adsool (2016) highlighted the synthesis of a bicyclo[1.1.1]pentane building block, 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid, showcasing its application as a probe in biological studies (Thirumoorthi & Adsool, 2016).
Chemical Properties and Synthetic Methods
The chemical properties and synthetic methods of bicyclo[1.1.1]pentane derivatives are crucial for their applications in various fields. For instance, a study by Hughes et al. (2019) introduced a method to synthesize 3-alkylbicyclo[1.1.1]pentan-1-amines directly from [1.1.1]propellane, highlighting the versatility of this scaffold in pharmaceutical applications (Hughes et al., 2019). Reed et al. (2002) provided insights into the formation of a 1-bicyclo[1.1.1]pentyl anion and its acidity, contributing to the understanding of the compound's stability and reactivity (Reed et al., 2002).
Application in Drug Discovery
The application of bicyclo[1.1.1]pentane motifs in drug discovery is an area of significant interest. A study by Stepan et al. (2012) demonstrated the use of a bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in designing potent and orally active γ-secretase inhibitors, showcasing the compound's utility in enhancing drug properties (Stepan et al., 2012).
Chemical Reactions and Transformations
Understanding the chemical reactions and transformations of bicyclo[1.1.1]pentane derivatives is crucial for their practical applications. VanHeyst et al. (2020) described the continuous flow-enabled synthesis of bicyclo[1.1.1]pentane trifluoroborate salts and their utilization in cross-couplings, highlighting the compound's versatility in chemical synthesis (VanHeyst et al., 2020).
Bridgehead-Substituted Derivatives
Research into bridgehead-substituted derivatives of bicyclo[1.1.1]pentane is another interesting area. Marinozzi et al. (2004) discussed the synthesis of novel unsymmetrically bridgehead-substituted phenylselenobicyclo[1.1.1]pentanes, contributing to the development of new compounds with potential applications in various fields (Marinozzi et al., 2004).
Safety And Hazards
While specific safety and hazards for “3-(Bicyclo[1.1.1]pentan-1-yl)phenol” are not mentioned in the search results, it’s important to handle similar compounds with care. For example, “(Bicyclo[1.1.1]pent-1-yl)methanol” can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Propiedades
IUPAC Name |
3-(1-bicyclo[1.1.1]pentanyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c12-10-3-1-2-9(4-10)11-5-8(6-11)7-11/h1-4,8,12H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCEUSYKJHSJDQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)C3=CC(=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Bicyclo[1.1.1]pentan-1-yl)phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



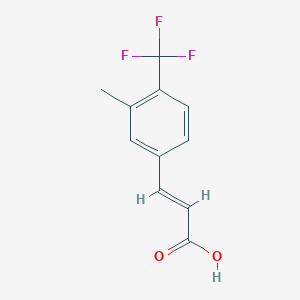

![5-tert-Butyl 4-methyl 1-(cyclopropylmethyl)-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-4,5(4H)-dicarboxylate](/img/structure/B1383171.png)
![1-((Benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydropyrrolo[3,4-b]pyrrole-6a-carboxylic acid](/img/structure/B1383173.png)
![Benzyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1383174.png)
